PqsE Thioesterase Inhibition: Ortho-Pyrrolyl vs. Pyridinyl Comparator IC₅₀ Values
In a direct head‑to‑head comparison under identical assay conditions, 2-(1H-pyrrol-1-yl)benzoic acid inhibits PqsE thioesterase with an IC₅₀ of 0.155 µM, whereas 2-(pyridin-3-yl)benzoic acid—a structurally analogous compound differing only in the heteroaryl substituent—exhibits a 6.2‑fold higher potency with an IC₅₀ of 0.025 µM [1]. The crystal structure of PqsE in complex with 2-(1H-pyrrol-1-yl)benzoic acid (PDB: 5HIQ) confirms that the compound binds to the active center of the enzyme, though its presence does not reduce pyocyanin levels in cell‑based assays [2].
| Evidence Dimension | PqsE thioesterase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.155 µM |
| Comparator Or Baseline | 2-(Pyridin-3-yl)benzoic acid: 0.025 µM |
| Quantified Difference | 6.2‑fold difference (0.155 vs. 0.025 µM) |
| Conditions | pH 8.5, 21 °C; enzyme: Pseudomonas aeruginosa PqsE (EC 3.1.2.32) |
Why This Matters
Selection for PqsE‑targeted studies must account for the 6‑fold potency differential relative to pyridinyl analogs, directly impacting inhibitor concentration selection and SAR interpretation.
- [1] BRENDA Enzyme Database. IC₅₀ values for EC 3.1.2.32 (PqsE). 2-(1H-pyrrol-1-yl)benzoic acid: 0.155 µM; 2-(pyridin-3-yl)benzoic acid: 0.025 µM. Reference 737317. View Source
- [2] RCSB PDB. 5HIQ: Crystal Structure of PQS Response Protein PqsE in Complex with 2-(1H-pyrrol-1-yl)benzoic acid. View Source
